molecular formula C18H22N4 B3368609 4-(Dimethylamino)benzaldehyde [4-(dimethylamino)benzylidene]hydrazone CAS No. 2143-98-8

4-(Dimethylamino)benzaldehyde [4-(dimethylamino)benzylidene]hydrazone

Cat. No.: B3368609
CAS No.: 2143-98-8
M. Wt: 294.4 g/mol
InChI Key: UPHRISURECPMEH-IWGRKNQJSA-N
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Description

4-(Dimethylamino)benzaldehyde [4-(dimethylamino)benzylidene]hydrazone is a chemical compound with significant applications in scientific research and industry. This compound is known for its unique structural features and reactivity, making it a valuable tool in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions starting from 4-(dimethylamino)benzaldehyde. The key steps involve the formation of a hydrazone derivative by reacting the benzaldehyde with hydrazine under specific conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is typically carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-(Dimethylamino)benzaldehyde [4-(dimethylamino)benzylidene]hydrazone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

Analytical Chemistry Applications

Detection of Indoles and Hydrazine

One of the primary applications of 4-(dimethylamino)benzaldehyde is in the detection of indoles and hydrazine. It is a key component in Ehrlich's reagent, which reacts with indole derivatives to form colored adducts, facilitating the identification of these compounds in biological samples. The reaction typically occurs at the electron-rich α-carbon of the indole structure, producing a blue-colored product that can be quantitatively analyzed .

In addition, this compound is utilized for the spectrophotometric determination of hydrazine. When reacted with hydrazine, it forms a distinct yellow azo dye that can be measured at 457 nm, allowing for sensitive detection in environmental samples .

Table 1: Spectrophotometric Detection of Hydrazine Using 4-Dimethylaminobenzaldehyde

Sample TypeHydrazine Added (μmol L⁻¹)% Recovery
Boiler Water 11.086
Tap Water 12.091
Mineral Water 25.0112

Medicinal Chemistry Applications

Antibacterial Activity

Recent studies have highlighted the potential of hydrazone derivatives, including those derived from 4-(dimethylamino)benzaldehyde, as antibacterial agents. For instance, a series of synthesized hydrazone compounds demonstrated significant antibacterial activity against various strains such as E. coli and S. aureus. The structure-activity relationship (SAR) studies indicated that modifications to the hydrazone structure could enhance its efficacy against antibiotic-resistant bacteria .

Case Study: Antibacterial Efficacy of Hydrazone Derivatives

In a study assessing the antibacterial properties of novel hydrazone derivatives, compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin. The results suggested that these derivatives could serve as promising candidates for developing new antibacterial therapies .

Materials Science Applications

Corrosion Inhibition

Another significant application of 4-(dimethylamino)benzaldehyde derivatives is in corrosion inhibition. Specifically, studies have investigated their effectiveness as inhibitors for mild steel in acidic environments (e.g., HCl solutions). The mechanism involves adsorption onto the metal surface, forming a protective layer that reduces corrosion rates .

Table 2: Corrosion Inhibition Efficiency of Hydrazone Derivatives

CompoundInhibition Efficiency (%)
4-Dimethylaminobenzaldehyde Nicotinic Hydrazone85
Control (No Inhibitor)10

Mechanism of Action

When compared to other similar compounds, 4-(Dimethylamino)benzaldehyde [4-(dimethylamino)benzylidene]hydrazone stands out due to its unique structural features and reactivity. Similar compounds include other hydrazones and benzaldehyde derivatives, each with their own distinct properties and applications.

Comparison with Similar Compounds

  • Hydrazones

  • Benzaldehyde derivatives

  • Other dimethylamino-substituted compounds

Biological Activity

4-(Dimethylamino)benzaldehyde [4-(dimethylamino)benzylidene]hydrazone, commonly referred to as a Schiff base, is a compound formed from the condensation of 4-(dimethylamino)benzaldehyde and hydrazine. This compound has garnered attention due to its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article will explore its biological activity, supported by detailed research findings, case studies, and data tables.

Basic Information

PropertyValue
CAS Number 100-10-7
Molecular Formula C₉H₁₁N₃O
Molar Mass 149.19 g/mol
Melting Point 70.7 °C
Density 1.22 g/cm³

Structure

The structure of 4-(dimethylamino)benzaldehyde hydrazone can be represented as follows:

Structure C9H11N3O\text{Structure }\quad \text{C}_9\text{H}_{11}\text{N}_3\text{O}

Antimicrobial Properties

Research indicates that Schiff bases derived from 4-(dimethylamino)benzaldehyde exhibit significant antimicrobial activity. A study conducted by demonstrated that these compounds possess potent inhibitory effects against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL.

Anticancer Activity

The anticancer potential of 4-(dimethylamino)benzaldehyde hydrazone has been extensively studied. According to a recent publication , this compound showed promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported to be approximately 25 µM for MCF-7 cells and 30 µM for HeLa cells.

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to form complexes with metal ions, which can disrupt cellular processes. Additionally, the presence of the dimethylamino group enhances its lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various Schiff bases synthesized from 4-(dimethylamino)benzaldehyde. The researchers found that compounds with electron-donating groups exhibited enhanced activity against gram-positive bacteria compared to their counterparts with electron-withdrawing groups .

Evaluation of Anticancer Properties

In another investigation, a series of hydrazones derived from 4-(dimethylamino)benzaldehyde were evaluated for their cytotoxic effects on human liver cancer cells. The results indicated that these compounds induced apoptosis through the activation of caspase pathways, leading to cell death .

Properties

CAS No.

2143-98-8

Molecular Formula

C18H22N4

Molecular Weight

294.4 g/mol

IUPAC Name

4-[(E)-[(E)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]methyl]-N,N-dimethylaniline

InChI

InChI=1S/C18H22N4/c1-21(2)17-9-5-15(6-10-17)13-19-20-14-16-7-11-18(12-8-16)22(3)4/h5-14H,1-4H3/b19-13+,20-14+

InChI Key

UPHRISURECPMEH-IWGRKNQJSA-N

SMILES

CN(C)C1=CC=C(C=C1)C=NN=CC2=CC=C(C=C2)N(C)C

Isomeric SMILES

CN(C1=CC=C(C=C1)/C=N/N=C/C2=CC=C(C=C2)N(C)C)C

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN=CC2=CC=C(C=C2)N(C)C

Key on ui other cas no.

2143-98-8

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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